molecular formula C22H22N4O3 B12904093 N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide CAS No. 606105-52-6

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B12904093
CAS No.: 606105-52-6
M. Wt: 390.4 g/mol
InChI Key: QSKLLMQGRDUABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a cyano group, and a dimethoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.

    Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a reductive amination reaction, where the quinoline derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 3,5-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide
  • Methyl 4-[[2-(3-cyano-6-methylquinolin-2-yl)sulfanylacetyl]amino]benzoate

Uniqueness

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, cyano group, and dimethoxybenzamide moiety make it a versatile compound with diverse applications in research and industry.

Biological Activity

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H24N4O4C_{22}H_{24}N_{4}O_{4}. Its structure includes:

  • Quinoline Ring : Known for its pharmacological properties.
  • Cyano Group : Enhances reactivity and biological activity.
  • Benzamide Moiety : Provides a platform for further functionalization.

The presence of these groups suggests that the compound may interact with various biological targets, potentially influencing cellular pathways related to disease progression .

Anti-Cancer Properties

Research indicates that this compound exhibits promising anti-cancer activity. Studies have focused on its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, in vitro assays have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

Cell LineIC50 Value (μM)Assay Type
A5496.26 ± 0.332D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

These results indicate a higher potency in two-dimensional assays compared to three-dimensional models, suggesting that the compound may be more effective in simpler cellular environments .

The mechanism by which this compound exerts its anti-cancer effects likely involves:

  • Enzyme Inhibition : Binding to specific enzymes that regulate cell proliferation.
  • Cell Cycle Modulation : Interfering with the signaling pathways that control cell cycle progression.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Further studies are necessary to elucidate the precise molecular mechanisms involved .

Anti-Inflammatory Activity

In addition to its anti-cancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. The structural components allow it to interact with inflammatory pathways, potentially reducing cytokine release and modulating immune responses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. This complexity allows for the development of various derivatives with potentially enhanced biological activities.

Similar Compounds

Several related compounds have been studied for their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamideSimilar quinoline core; different methyl substitutionPotential anti-cancer activity
8-HydroxyquinolineContains quinoline structure; hydroxyl group instead of cyanoKnown for antimicrobial properties
Quinazolinone derivativesHeterocyclic compounds with similar aromatic systemsInvestigated for anti-inflammatory effects

These compounds highlight the potential diversity in biological activities stemming from minor structural modifications .

Properties

CAS No.

606105-52-6

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H22N4O3/c1-14-4-5-20-15(8-14)9-17(13-23)21(26-20)24-6-7-25-22(27)16-10-18(28-2)12-19(11-16)29-3/h4-5,8-12H,6-7H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

QSKLLMQGRDUABS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC(=CC(=C3)OC)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.